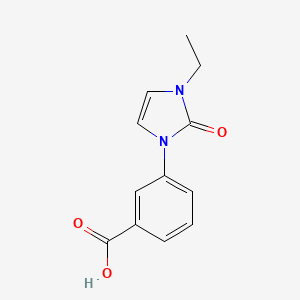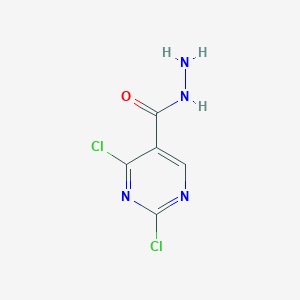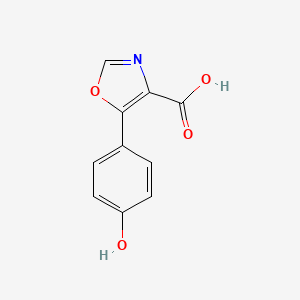
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is a synthetic organic compound that features a unique structure combining an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide typically involves the formation of the oxadiazole ring followed by the introduction of the aminoethyl and dimethylacetamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitrile with hydrazine can form the oxadiazole ring, which is then functionalized with the aminoethyl and dimethylacetamide groups through subsequent reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxadiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl diphenylborinate: Used for the densitometric determination of flavonoids and TRP activator.
Tris(2-aminoethyl)amine: Used as a carbon dioxide absorbent and in peptide synthesis.
Uniqueness
2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-N,N-dimethylacetamide is unique due to its combination of an oxadiazole ring with an aminoethyl side chain and a dimethylacetamide group. This structure provides distinct chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H14N4O2/c1-12(2)8(13)5-6-10-7(3-4-9)14-11-6/h3-5,9H2,1-2H3 |
InChI Key |
UZZYYMVGGLVTST-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CC1=NOC(=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



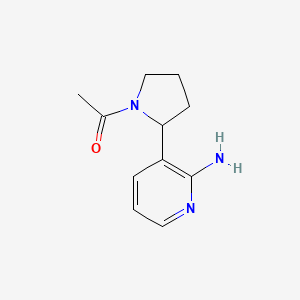

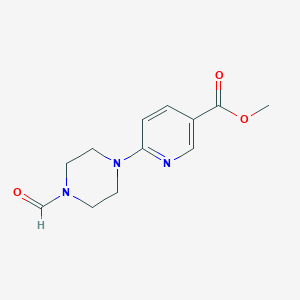
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11799085.png)
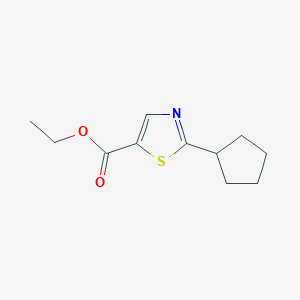
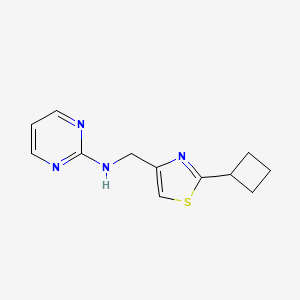



![4-([1,1'-Biphenyl]-4-yl)-6-(3,5-dibromophenyl)-2-phenylpyrimidine](/img/structure/B11799127.png)
